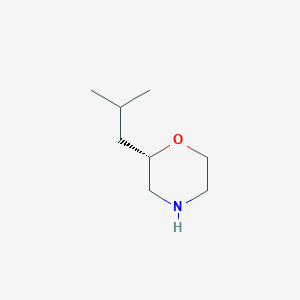
(S)-2-Isobutylmorpholine
Descripción general
Descripción
(S)-2-Isobutylmorpholine is a chiral amine that has been extensively researched for its potential use in various scientific applications. It is a versatile compound that can be synthesized using different methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Biomedical Applications of Related Compounds
Polymer Synthesis and Characterization :
- A study on ABA type block copolymers with poly[3(S)-isobutylmorpholine-2,5-dione] blocks and poly(ethylene oxide) blocks was conducted. The copolymers were synthesized via ring-opening polymerization, showcasing the utility of morpholine derivatives in creating polymers with potential biomedical applications (Feng, Klee, & Höcker, 1999).
Environmental Remediation :
- A lignocellulosic substrate was used as a biosorbent for the removal of pesticides from wastewater. This research demonstrates the environmental applications of organic compounds and could inspire the exploration of (S)-2-Isobutylmorpholine derivatives for similar uses (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).
Phosphorus-containing Polymers in Biomedicine :
- The review on phosphorus-containing polymers discusses their biocompatibility and applications in dentistry, regenerative medicine, and drug delivery, highlighting the broader relevance of functionalized organic compounds in biomedical fields (Monge, Canniccioni, Graillot, & Robin, 2011).
Adsorption Studies for Environmental Cleanup :
- Research on the use of kaolinite and montmorillonite for removing Cd(II) from aqueous solutions adds to the understanding of how organic and inorganic materials can be used for environmental detoxification. This could be relevant for the development of (S)-2-Isobutylmorpholine-based materials for similar purposes (Gupta & Bhattacharyya, 2006).
Propiedades
IUPAC Name |
(2S)-2-(2-methylpropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXEVBVCNVVOW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CNCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650919 | |
| Record name | (2S)-2-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Isobutylmorpholine | |
CAS RN |
1286768-90-8 | |
| Record name | (2S)-2-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046659.png)
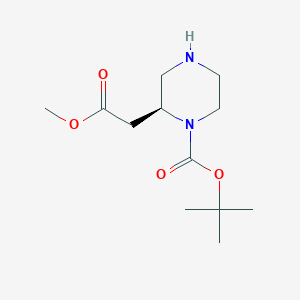

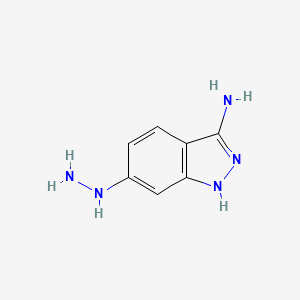


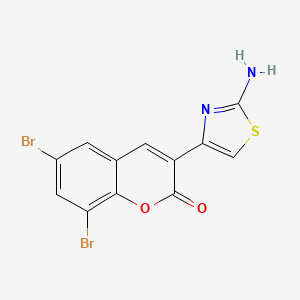
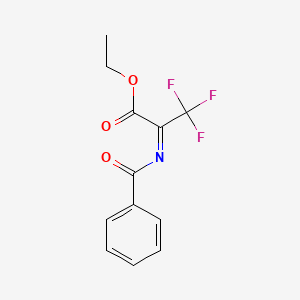

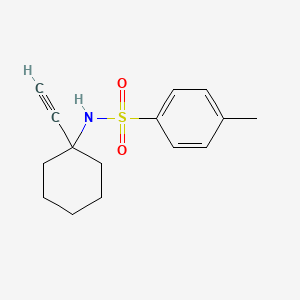
![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)
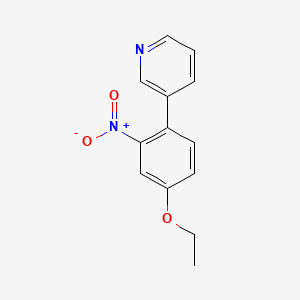

![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B3046681.png)